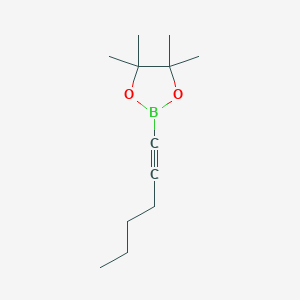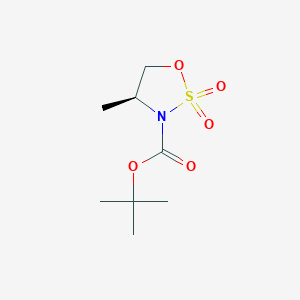
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
Übersicht
Beschreibung
Synthesis Analysis
Several methods exist for synthesizing solketal. One notable approach involves the reaction of glycerol with acetone under acidic conditions. The resulting product undergoes cyclization to form solketal. Additionally, acid-functionalized activated carbon derived from corncob has been explored as a catalyst for solketal production .
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
The compound is involved in catalytic processes and chemical synthesis, including the study of lignin model compounds and their cleavage mechanisms. Yokoyama (2015) reviewed the acidolysis of β-O-4-type lignin model compounds, indicating the significance of certain functional groups in these reactions and the potential for (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol to play a role in such chemical transformations (Yokoyama, 2015).
Bioenergy and Fuel Production
Ni, Leung, and Leung (2007) discussed the reforming of bio-ethanol for hydrogen production, highlighting the use of catalysts in ethanol reforming towards hydrogen production, which is a renewable resource with potential for (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol applications in the future (Ni, Leung, & Leung, 2007).
Environmental Applications
Research into the environmental applications of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol includes its role in the production of bio-alcohols and the potential for reducing emissions from spark-ignition engines. Yusuf and Inambao (2018) reviewed the benefits of ethanol-gasoline blends, suggesting potential environmental benefits from the use of such bio-alcohols in reducing exhaust emissions (Yusuf & Inambao, 2018).
Material Science
The compound's applications extend to material science, where its properties can influence the development of new materials and technologies. For instance, the chemical composition of distillers grains, a byproduct of ethanol production, has been studied to understand its potential uses in various industries (Liu, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEZYENJAMOWHW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453328 | |
| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |
CAS RN |
32233-43-5 | |
| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

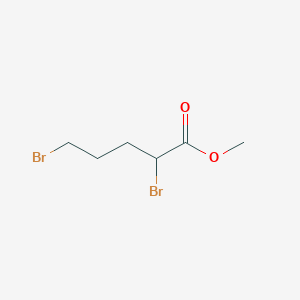
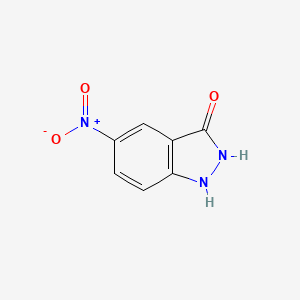

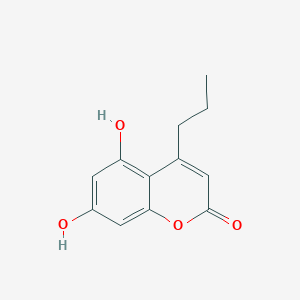
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B1353549.png)
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)
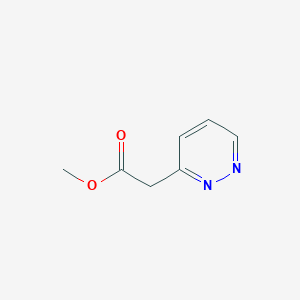


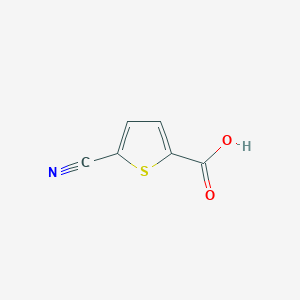
![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)
